molecular formula C13H7N5O2 B14602490 8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one CAS No. 58712-68-8

8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one

Katalognummer: B14602490
CAS-Nummer: 58712-68-8
Molekulargewicht: 265.23 g/mol
InChI-Schlüssel: VWTDEAYDGRDYSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is a complex heterocyclic compound that features a unique combination of tetrazole and benzopyrano-pyridinone structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a tetrazole derivative, followed by cyclization with a benzopyrano-pyridinone precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is unique due to its specific combination of tetrazole and benzopyrano-pyridinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

58712-68-8

Molekularformel

C13H7N5O2

Molekulargewicht

265.23 g/mol

IUPAC-Name

8-(2H-tetrazol-5-yl)chromeno[3,2-c]pyridin-10-one

InChI

InChI=1S/C13H7N5O2/c19-12-8-5-7(13-15-17-18-16-13)1-2-10(8)20-11-3-4-14-6-9(11)12/h1-6H,(H,15,16,17,18)

InChI-Schlüssel

VWTDEAYDGRDYSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C3=NNN=N3)C(=O)C4=C(O2)C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.